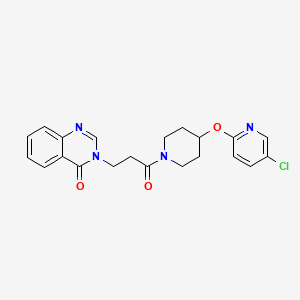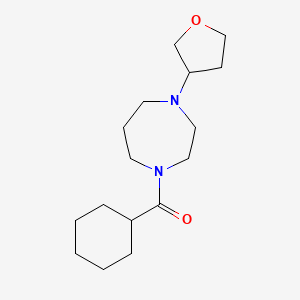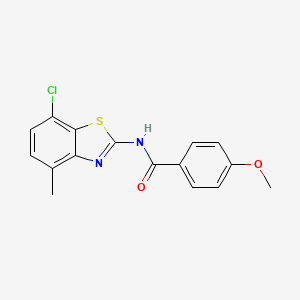
3-(3-(4-((5-cloropirimidin-2-il)oxi)piperidin-1-il)-3-oxopropil)quinazolin-4(3H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound known for its potential in various scientific research fields. Structurally, it combines quinazolinone, piperidine, and chloropyridine moieties, making it a unique molecule with diverse chemical properties.
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one involves several key steps. Initially, the quinazolinone core is prepared through the reaction of anthranilic acid with formamide. This intermediate then undergoes further functionalization with the incorporation of the piperidine and chloropyridine groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis under controlled conditions. This includes the use of high-purity reagents and solvents, advanced synthesis reactors, and stringent monitoring of reaction parameters to ensure the desired yield and purity.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : It can be reduced using agents like sodium borohydride or lithium aluminium hydride.
Substitution: : This compound is prone to nucleophilic and electrophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products
Depending on the reaction type, the products can vary. Oxidation may yield quinazoline N-oxide derivatives, reduction can lead to deoxygenated forms, and substitution reactions can produce a variety of functionalized quinazolinone derivatives.
Aplicaciones Científicas De Investigación
3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is of great interest in several research fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a ligand in receptor binding studies.
Medicine: : Explored for its pharmacological properties, particularly its potential as an anti-inflammatory or anticancer agent.
Industry: : Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Effects
The compound exerts its effects by interacting with specific molecular targets, typically proteins or enzymes, altering their function. This interaction can activate or inhibit pathways crucial for cellular processes.
Molecular Targets and Pathways
The molecular targets can include receptors, enzymes, or other proteins involved in inflammation, cell growth, or signal transduction pathways. For example, it might inhibit specific kinase enzymes involved in cancer cell proliferation.
Similar Compounds
4(3H)-Quinazolinone Derivatives: : These compounds share the quinazolinone core but differ in their substituents, affecting their chemical and biological properties.
Piperidine-based Compounds: : Other compounds with the piperidine moiety, such as certain anesthetics and analgesics.
Chloropyridine Derivatives: : Compounds like 5-chloro-2-methoxypyridine, which have similar functional groups but different core structures.
Uniqueness
The uniqueness of 3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one lies in its combination of functional groups, offering a distinct set of chemical reactivity and biological activities not commonly found in other compounds.
This compound’s intricate structure and versatile applications make it a valuable subject for ongoing research and development across multiple scientific disciplines.
Propiedades
IUPAC Name |
3-[3-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c22-15-5-6-19(23-13-15)29-16-7-10-25(11-8-16)20(27)9-12-26-14-24-18-4-2-1-3-17(18)21(26)28/h1-6,13-14,16H,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXACKTXJJAIEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2394420.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2394421.png)

![Methyl 2-(3-(4-methoxy-4-oxobutanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394426.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2394431.png)
![N-(4-fluorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2394432.png)
![2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2394433.png)
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2394434.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2394436.png)


